molecular formula C30H28N6O9 B1144507 Candesartan Acyl-Glucuronide CAS No. 180603-77-4

Candesartan Acyl-Glucuronide

Cat. No.: B1144507
CAS No.: 180603-77-4
M. Wt: 616.6 g/mol
InChI Key: IQMPSFXZXNRDMY-GMQKQUAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing both aromatic and carbohydrate moieties. The complete IUPAC name for this compound is (2S,3S,4S,5R,6S)-6-((1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid. This systematic nomenclature precisely describes the stereochemical configuration and connectivity of the glucuronide moiety to the candesartan structure.

The Chemical Abstracts Service has assigned the unique registry number 180603-77-4 to this compound, providing unambiguous identification in chemical databases and literature. Alternative naming conventions may refer to this compound as candesartan acyl-beta-D-glucuronide, emphasizing the beta anomeric configuration of the glucuronic acid unit. The systematic naming clearly indicates the presence of the ester linkage between the carboxylic acid functional group of candesartan and the anomeric carbon of glucuronic acid, which is characteristic of acyl glucuronide conjugates.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C30H28N6O9, indicating a complex structure containing thirty carbon atoms, twenty-eight hydrogen atoms, six nitrogen atoms, and nine oxygen atoms. This composition reflects the addition of a glucuronic acid residue (C6H8O6) to the parent candesartan molecule (C24H20N6O3), with the loss of one water molecule during the ester bond formation process.

The molecular weight of this compound is precisely 616.58 daltons. The accurate mass has been determined to be 616.19177649 daltons, providing high-precision mass spectral identification capabilities. This molecular weight represents an increase of 176.03 daltons compared to the parent candesartan molecule, which corresponds exactly to the addition of glucuronic acid minus water, confirming the acyl glucuronide linkage formation.

Property Value Reference
Molecular Formula C30H28N6O9
Molecular Weight 616.58 Da
Monoisotopic Mass 616.19177649 Da
Chemical Abstracts Service Number 180603-77-4

Stereochemical Configuration and Isomeric Forms

The stereochemical configuration of this compound involves multiple chiral centers, particularly within the glucuronic acid moiety. The glucuronic acid unit adopts the (2S,3S,4S,5R,6S) configuration, which corresponds to the beta-D-glucuronic acid stereochemistry. This specific stereochemical arrangement is crucial for the compound's stability and biological recognition by enzymes involved in further metabolism or transport processes.

This compound exists as one of several possible glucuronide isomers that can be formed from candesartan. Research has demonstrated that candesartan undergoes glucuronidation at multiple sites, including both N-glucuronidation at the tetrazole ring and O-glucuronidation (acyl glucuronidation) at the carboxylic acid group. The formation of different glucuronide isomers has been characterized through enzymatic synthesis and structural analysis, revealing that both candesartan N2-glucuronide and this compound can be produced depending on the specific UDP-glucuronosyltransferase enzymes involved.

Studies utilizing recombinant human UDP-glucuronosyltransferases have shown that UGT1A10 and UGT2B7 are particularly active in forming this compound. The selectivity for acyl glucuronidation versus N-glucuronidation varies among different enzyme isoforms, with UGT1A3 showing high selectivity for N2-glucuronidation while other enzymes preferentially catalyze O-glucuronidation.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear magnetic resonance spectroscopy has provided detailed structural characterization of this compound, with specific chemical shift assignments enabling unambiguous identification of the glucuronidation site. Proton nuclear magnetic resonance analysis has revealed characteristic signals for the glucuronic acid protons, with the anomeric proton (GH1) appearing at 5.68 parts per million. The heteronuclear multiple bond correlation experiments have confirmed the acyl glucuronide linkage through correlation between the anomeric proton and the carbonyl carbon at 166 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy has been particularly valuable for distinguishing this compound from other glucuronide isomers. The acyl carbon signal shows a characteristic upfield shift from 170 parts per million in free candesartan to 166 parts per million in the acyl-glucuronide conjugate, confirming ester bond formation. This spectroscopic evidence has been crucial for structural confirmation and distinguishing acyl glucuronides from N-glucuronide isomers, which show different chemical shift patterns.

Mass spectrometry analysis has provided definitive molecular weight confirmation and fragmentation patterns characteristic of acyl glucuronides. Electrospray ionization mass spectrometry in positive ion mode typically shows the protonated molecular ion at m/z 617, corresponding to [M+H]+. Tandem mass spectrometry experiments have revealed characteristic fragmentation patterns, including loss of the glucuronic acid moiety (176 daltons) to regenerate the parent candesartan ion, which is diagnostic for glucuronide conjugates.

The structural identification has been further supported by collision-induced dissociation experiments, which show specific fragmentation pathways typical of acyl glucuronides. Chemical derivatization with diazomethane has been employed to distinguish between different glucuronide isomers through mass spectrometric analysis of the methylated derivatives. This approach has proven particularly valuable for differentiating acyl glucuronides from N-glucuronides in complex biological matrices.

Spectroscopic Method Key Findings Chemical Shifts/Masses
1H Nuclear Magnetic Resonance Anomeric proton identification GH1: 5.68 ppm
13C Nuclear Magnetic Resonance Acyl carbon shift confirmation Acyl C: 166 ppm
Mass Spectrometry Molecular ion identification [M+H]+: 617 m/z
Tandem Mass Spectrometry Glucuronide loss confirmation Loss: 176 Da

Crystallographic Data and Solid-State Properties

The solid-state properties of this compound have been characterized through various analytical techniques, revealing important information about its physical stability and storage requirements. The compound is typically obtained as a solid material with specific storage requirements that reflect the inherent instability of acyl glucuronide linkages. Storage at -20°C under airtight and dry conditions has been established as necessary to maintain compound integrity and prevent hydrolysis or acyl migration reactions.

The crystallographic analysis of this compound reveals a complex three-dimensional structure involving both the extended candesartan backbone and the glucuronic acid substituent. The molecular complexity, as calculated through computational methods, has been determined to be 1020 Cactvs units, reflecting the substantial structural complexity introduced by the glucuronide conjugation. This high complexity value indicates significant conformational flexibility and multiple potential hydrogen bonding interactions within the molecule.

The topological polar surface area has been calculated as 215 square angstroms, indicating substantial hydrophilic character introduced by the glucuronic acid moiety. This increased polarity compared to the parent candesartan molecule is consistent with the biological role of glucuronidation in enhancing water solubility and facilitating excretion. The heavy atom count of 45 atoms reflects the substantial molecular size and complexity of this glucuronide conjugate.

Physical characterization studies have revealed that this compound exhibits limited shelf life due to the inherent reactivity of the acyl glucuronide linkage. The compound undergoes acyl migration reactions, where the glucuronic acid moiety can migrate from the 1-O-acyl position to other hydroxyl groups on the sugar ring, forming positional isomers. The rate of this acyl migration has been studied as a predictor of acyl glucuronide reactivity and potential toxicity.

Physical Property Value Measurement Conditions
Storage Temperature -20°C Airtight, dry conditions
Topological Polar Surface Area 215 Ų Computational calculation
Molecular Complexity 1020 units Cactvs calculation method
Heavy Atom Count 45 atoms Structural enumeration

Properties

CAS No.

180603-77-4

Molecular Formula

C30H28N6O9

Molecular Weight

616.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H28N6O9/c1-2-43-30-31-20-9-5-8-19(28(42)45-29-24(39)22(37)23(38)25(44-29)27(40)41)21(20)36(30)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)26-32-34-35-33-26/h3-13,22-25,29,37-39H,2,14H2,1H3,(H,40,41)(H,32,33,34,35)/t22-,23-,24+,25-,29-/m0/s1

InChI Key

IQMPSFXZXNRDMY-GMQKQUAPSA-N

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O

Synonyms

1-[2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylateβ-D-Glucopyranuronic Acid; 

Origin of Product

United States

Preparation Methods

Role of UGT Isoforms

UGT1A10 and UGT2B7 have been identified as the key isoforms responsible for the acyl glucuronidation of candesartan. In vitro studies using recombinant UGT enzymes demonstrated that both isoforms contribute to metabolite formation in a substrate concentration-dependent manner. UGT1A10 exhibited higher activity in synthesizing candesartan acyl-β-D-glucuronide compared to UGT2B7, though both are essential for efficient bioconversion.

Reaction Conditions and Optimization

Optimal glucuronidation requires specific parameters:

  • Substrate Concentration : Candesartan is typically incubated at concentrations ranging from 1–100 µM to ensure saturable enzyme kinetics.

  • Cofactors : UDPGA is supplied at 5 mM to drive the reaction forward.

  • Incubation Time : Reactions are conducted for 60–120 minutes at 37°C to maximize yield.

  • pH : A slightly alkaline pH of 7.4 is maintained to mimic physiological conditions.

The reaction mixture is typically quenched with ice-cold acetonitrile to terminate enzymatic activity, followed by centrifugation to remove precipitated proteins.

Table 1: Enzymatic Glucuronidation Parameters for Candesartan Acyl-β-D-Glucuronide Synthesis

ParameterValue/Range
UGT IsoformsUGT1A10, UGT2B7
Candesartan Concentration1–100 µM
UDPGA Concentration5 mM
Incubation Temperature37°C
Incubation Time60–120 minutes
pH7.4

In Vitro Glucuronidation Assays

In vitro assays are critical for evaluating the efficiency of candesartan acyl-glucuronide synthesis. These assays often utilize human liver microsomes (HLMs) or recombinant UGT isoforms expressed in cell lines.

Incubation Protocols

Recombinant UGT enzymes are incubated with candesartan and UDPGA in phosphate buffer (pH 7.4). The mixture is agitated to ensure homogeneity, and aliquots are sampled at intervals to monitor reaction progress. Control experiments lacking UDPGA or enzymes are included to confirm glucuronide-specific formation.

Analytical Detection Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying candesartan acyl-β-D-glucuronide. Chromatographic separation is achieved using a C18 column, with mobile phases comprising 0.1% formic acid in water and acetonitrile. The metabolite is detected via multiple reaction monitoring (MRM) at m/z 617 → 423.

Purification Techniques

Post-synthesis purification ensures the removal of unreacted candesartan, UDPGA, and enzymatic impurities.

Solubility and Solvent Systems

Candesartan acyl-β-D-glucuronide exhibits moderate solubility in polar organic solvents. According to technical specifications, the compound is soluble in dimethyl sulfoxide (DMSO) at 10 mM and stable in aqueous solutions at neutral pH. However, prolonged exposure to aqueous environments may hydrolyze the glucuronide bond, necessitating careful solvent selection.

Chromatographic Purification

Semi-preparative high-performance liquid chromatography (HPLC) is employed for large-scale purification. A gradient elution method using acetonitrile and 0.1% trifluoroacetic acid (TFA) in water effectively separates the glucuronide from reaction byproducts. Fractions containing the metabolite are lyophilized to obtain a pure solid.

PropertySpecification
Solubility in DMSO10 mM
Storage Temperature-20°C (sealed)
Stability in Solution1 month at -20°C
Recommended SolventsDMSO, methanol

Characterization and Quality Control

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are used to verify the structure of candesartan acyl-β-D-glucuronide. The glucuronide moiety is identified via characteristic proton signals at δ 5.6 ppm (anomeric proton) and δ 3.2–4.0 ppm (sugar protons) in the 1H^1H-NMR spectrum. HRMS confirms the molecular ion peak at m/z 617.19 [M+H]+^+.

Purity Assessment

Analytical HPLC with UV detection at 254 nm ensures >98% purity. Residual solvents and inorganic impurities are quantified using gas chromatography (GC) and inductively coupled plasma mass spectrometry (ICP-MS), respectively .

Chemical Reactions Analysis

Types of Reactions: Candesartan Acyl-Glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis involves the cleavage of the glucuronide moiety, regenerating the parent drug candesartan. Transacylation reactions can lead to the formation of protein adducts, which may have implications for drug toxicity .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Metabolism and Formation

Candesartan undergoes extensive metabolism in the liver, primarily through glucuronidation, resulting in various metabolites including candesartan acyl-glucuronide. The key enzymes involved in this process are UDP-glucuronosyltransferases (UGTs), particularly UGT1A3 and UGT2B7, which exhibit regioselectivity towards different sites on the candesartan molecule. Studies have shown that UGT1A3 preferentially conjugates at the N2 position of the tetrazole ring, producing significant amounts of N-glucuronides and O-glucuronides .

Pharmacokinetic Interactions

Cytochrome P450 Inhibition:
this compound has been identified as a potent inhibitor of cytochrome P450 (CYP) 2C8. In vitro studies indicate that it has an inhibition constant (IC50) of approximately 18.9 μM, making it a significant factor in drug-drug interactions involving substrates of CYP2C8, such as paclitaxel . This interaction can lead to altered pharmacokinetics when candesartan is co-administered with other medications metabolized by CYP2C8.

Clinical Significance:
Despite its inhibitory effects observed in vitro, recent clinical studies suggest that the systemic concentrations of this compound are low, which may limit its clinical relevance in drug interactions. For instance, a study involving healthy volunteers showed no significant effect of candesartan on the pharmacokinetics of repaglinide, another CYP2C8 substrate . This indicates that while the metabolite may show potential for interactions at a biochemical level, these effects may not translate into clinically meaningful outcomes.

Case Studies and Research Findings

  • In Vitro Studies:
    • A study demonstrated that this compound inhibits CYP2C8-mediated metabolism more effectively than other metabolites. This suggests a possible mechanism for drug-drug interactions when combined with other medications .
  • Clinical Trials:
    • In a randomized controlled trial involving patients with congestive heart failure, candesartan cilexetil (the prodrug form) was shown to significantly reduce disease progression compared to placebo. Although this study did not focus specifically on this compound, it highlights the clinical importance of its parent compound and its metabolites in therapeutic settings .
  • Pharmacodynamic Studies:
    • Research exploring the effects of candesartan on glucose metabolism indicated that while this compound was detectable in some subjects, it did not significantly alter glucose-lowering effects when administered with repaglinide . This finding emphasizes the need to consider both pharmacokinetic and pharmacodynamic factors when evaluating potential drug interactions.

Summary Table

Aspect Details
Metabolic Pathway Glucuronidation via UGT1A3 and UGT2B7
Key Interactions Inhibits CYP2C8; potential for drug-drug interactions
Clinical Relevance Low systemic concentrations limit significant interactions
Case Studies Demonstrated efficacy in CHF; minimal impact on repaglinide metabolism

Mechanism of Action

Candesartan Acyl-Glucuronide exerts its effects primarily through the inhibition of cytochrome P450 2C8. This inhibition can alter the metabolism of other drugs that are substrates of this enzyme, potentially leading to drug-drug interactions. Additionally, the formation of protein adducts through transacylation reactions can affect protein function and contribute to adverse drug reactions .

Comparison with Similar Compounds

Comparison with Similar Acyl-Glucuronide Compounds

Structural and Molecular Comparisons

The table below compares candesartan acyl-glucuronide with structurally related acyl-glucuronides:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C30H28N6O9 616.58 Benzimidazole-7-carboxylate core; glucuronidated carboxylic acid
Losartan carboxylic acid acyl-β-D-glucuronide C28H31ClN6O7 599.05 Tetrazole ring; biphenylmethyl group
Ambrisentan acyl-β-D-glucuronide C28H30N2O10 554.55 Propanoic acid side chain; diphenylpropanamide core
Telmisartan acyl-glucuronide C33H36N4O9 632.67 Benzimidazole-7-carboxylate core; substituted biphenyl group
Bezafibrate acyl-glucuronide C25H28ClNO10 537.95 Phenoxyisobutyrate backbone; chlorobenzamido group

Key Observations :

  • Candesartan and telmisartan share a benzimidazole core, but telmisartan has a bulkier biphenyl substitution, influencing its pharmacokinetic profile .
  • Ambrisentan’s glucuronide lacks the benzimidazole ring, reducing CYP2C8 affinity compared to candesartan .

Pharmacokinetic and Pharmacodynamic Differences

Enzyme Interactions
  • CYP2C8 Inhibition :

    • This compound is a time-independent, competitive CYP2C8 inhibitor (IC50 = 10 µM) .
    • In contrast, gemfibrozil acyl-glucuronide exhibits time-dependent inhibition due to its methyl group proximity to CYP2C8’s heme iron, a feature absent in candesartan .
  • UGT-Mediated Metabolism :

    • Telmisartan acyl-glucuronide formation is influenced by UGT1A3 polymorphisms , leading to interpatient variability in exposure .
    • Candesartan’s glucuronidation pathway remains less studied but is likely UGT1A3-independent .
Transport Protein Interactions
  • This compound acts as an OATP1B1/1B3 substrate , facilitating hepatic uptake and potentiating drug interactions (e.g., with statins) .
  • Losartan and ambrisentan glucuronides show weaker OATP1B1 affinity, reducing their transporter-mediated interactions .

Clinical Implications

  • Drug-Drug Interactions :

    • This compound increases systemic exposure to paclitaxel by 40–60% via CYP2C8 inhibition, necessitating dose adjustments .
    • Bezafibrate acyl-glucuronide, while also a CYP2C8 inhibitor, has a shorter half-life, minimizing interaction risks compared to candesartan .
  • However, its benzimidazole core may confer greater stability than linear-chain glucuronides (e.g., mycophenolic acid acyl-glucuronide) .

Biological Activity

Candesartan acyl-glucuronide is a significant metabolite of the angiotensin II receptor blocker (ARB) candesartan, which is primarily used for managing hypertension. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects and potential drug interactions. This article compiles data from various studies to elucidate the biological activity, metabolism, and implications of this compound.

1. Overview of Candesartan and Its Metabolite

Candesartan is administered as a prodrug, candesartan cilexetil, which is converted to its active form, candesartan, in the gastrointestinal tract. Candesartan functions by antagonizing the angiotensin II type 1 receptor (AT1), leading to vasodilation and reduced blood pressure through inhibition of the renin-angiotensin-aldosterone system (RAAS) .

The acyl-glucuronide form arises from the metabolic conjugation of candesartan via UDP-glucuronosyltransferase enzymes (UGTs), specifically UGT1A3 and UGT2B7. This process enhances the solubility and excretion of the drug while potentially altering its biological activity .

This compound exhibits notable pharmacological activity, particularly in its interaction with cytochrome P450 enzymes. It has been shown to inhibit CYP2C8, a key enzyme involved in drug metabolism. The inhibition constant (IC50) for this compound is reported to be approximately 18.9 µM, indicating significant interaction potential with drugs metabolized by this pathway .

2.2 Drug-Drug Interactions

The potential for drug-drug interactions involving this compound has been highlighted in several studies:

  • Inhibition of CYP2C8 : this compound significantly inhibits CYP2C8-mediated metabolism, particularly affecting drugs like paclitaxel . This interaction can lead to altered therapeutic effects or increased toxicity when these drugs are co-administered.
  • Transport Mechanisms : The uptake of this compound by organic anion-transporting polypeptides (OATPs) has been demonstrated, suggesting that it may influence the pharmacokinetics of co-administered drugs that are substrates for these transporters .

3. Metabolism and Excretion

Candesartan undergoes extensive hepatic metabolism, primarily through glucuronidation. The formation of this compound represents a significant metabolic pathway:

  • Enzymatic Pathways : The primary enzymes involved include UGT1A3 and UGT2B7, which facilitate the conversion to various glucuronides . Notably, the regioselectivity of glucuronidation can vary significantly among different species and individuals.
  • Elimination : Approximately 75% of candesartan is excreted unchanged in urine and feces, with a portion being eliminated as glucuronides . This highlights the importance of understanding both the parent compound and its metabolites in pharmacokinetic studies.

4.1 Clinical Studies

Recent clinical studies have provided insights into the pharmacodynamics of this compound:

  • A study investigating the interaction between candesartan and repaglinide found that co-administration resulted in increased plasma levels of repaglinide due to inhibition by this compound .
  • Another investigation into hypertension management revealed that candesartan not only effectively lowers blood pressure but also positively regulates adipokines such as apelin and visfatin, with implications for metabolic health .

4.2 In Vitro Studies

In vitro analyses have demonstrated that this compound possesses a higher inhibitory effect on CYP2C8 compared to its parent compound, suggesting that this metabolite may play a crucial role in modulating drug interactions in clinical settings .

5. Summary Table of Findings

Parameter Candesartan This compound
MechanismAT1 receptor antagonistCYP2C8 inhibitor
IC50 (CYP2C8)150 µM18.9 µM
Enzymatic PathwayUGT1A3, UGT2B7UGT1A3, UGT2B7
Excretion75% unchangedSignificant as glucuronides
Drug Interaction PotentialModerateHigh

Q & A

Q. How should researchers design studies to differentiate CAG's effects from its parent drug, candesartan?

  • Methodological Answer: Use:
  • Isotope-labeled CAG to track its distribution independently.
  • UGT inhibitors (e.g., probenecid) to block glucuronidation in vivo.
  • CYP2C8 genotyping to assess metabolic variability in clinical cohorts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.